N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride
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Overview
Description
“N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride” is a chemical compound . It’s a part of a class of compounds known as pyridopyrimidines, which have shown therapeutic interest and have been used in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various methods. One method involves the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which react with aminopyrimidines to afford the desired ethyl carboxylates . Another method involves the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine in a molar ratio of 3:1 to afford the anticipated product .Molecular Structure Analysis
The molecular formula of “this compound” is C10H17ClN4 . The structure is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
Pyridopyrimidines, including “this compound”, can undergo various chemical reactions. For instance, they can react with thione and amide groups, undergo nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 228.72 .Scientific Research Applications
Antihypertensive Activity
Research has shown that derivatives similar to N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride, such as 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, exhibit significant antihypertensive activity. These compounds have been tested in hypertensive rats, demonstrating the ability to lower blood pressure to normotensive levels with sustained effects upon daily dosing (Bennett et al., 1981).
Cognitive Disorders Treatment
Certain derivatives, notably PF-04447943, have shown promise in the treatment of cognitive disorders. This compound, a novel PDE9A inhibitor, has been reported to elevate central cGMP levels in the brain and has exhibited procognitive activity in rodent models. It has entered clinical trials, showing tolerability in humans and confirming its potential as a pharmacological tool for diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Alzheimer's Disease Research
A series of 2,4-disubstituted pyrimidines have been synthesized and evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This research targets multiple pathological routes in Alzheimer's Disease (AD), highlighting the potential of central pyrimidine rings in developing dual inhibitors of cholinesterase and Aβ aggregation (Mohamed et al., 2011).
Antifungal and Antibacterial Agents
Pyrazole derivatives have been synthesized and studied for their antitumor, antifungal, and antibacterial activities. These compounds, incorporating a pyrimidin-2-amine structure, have shown potential as pharmacophores for various biological activities, indicating their versatility in drug development (Titi et al., 2020).
Corrosion Inhibition
Pyrimidinic Schiff bases have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions, demonstrating good inhibition efficiency at low concentrations. This application highlights the potential of pyrimidin-based compounds in industrial applications, particularly in materials protection (Ashassi-Sorkhabi et al., 2005).
Mechanism of Action
While the specific mechanism of action for “N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride” is not mentioned in the search results, pyridopyrimidines have been found to exhibit various biological activities. They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .
Future Directions
The future directions for “N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride” and similar compounds could involve further exploration of their therapeutic potential. Given their wide range of biological activities, these compounds could be used in the development of new therapies for various diseases .
Properties
IUPAC Name |
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-11-10-5-9(13-7-14-10)4-8-2-3-12-6-8;/h5,7-8,12H,2-4,6H2,1H3,(H,11,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRTUTRSOUFYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)CC2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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